2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[3-(9-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-16-11-12-22-19(15-16)23-24(28-21-10-5-4-9-20(21)27-23)29(22)13-6-14-30-25(31)17-7-2-3-8-18(17)26(30)32/h2-5,7-12,15H,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRIAXFWYJNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione typically involves multiple steps, starting from simpler organic compounds. One common approach is the condensation of 9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl with appropriate reagents to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and continuous flow processes to ensure consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential anticancer properties. It has shown cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.
Medicine
The compound's potential medicinal applications include its use as an anticancer agent. Its ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest to researchers.
Industry
In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but research suggests involvement in pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Isoindoline-1,3-dione Derivatives
| Compound Name | Substituent/Linkage | Synthesis Method | Key Spectral Data (1H-NMR) | Bioactivity Tested |
|---|---|---|---|---|
| Target Compound | Propyl-indoloquinoxaline | Not detailed in evidence | Not provided | Not reported |
| 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (3) | Acryloylphenyl-indole | Condensation with indolecarbaldehyde | Yellow solid; IR, 1H/13C-NMR confirmed | Cholinesterase inhibition |
| 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (4) | Acryloylphenyl-4-chlorophenyl | Condensation with 4-chlorobenzaldehyde | Similar to Compound 3 | Cholinesterase inhibition |
| 2-(4-(3-(3-Methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (5) | Acryloylphenyl-3-methoxyphenyl | Condensation with m-methoxybenzaldehyde | Similar to Compound 3 | Cholinesterase inhibition |
| 2-(4-(3-(2-Hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (6) | Acryloylphenyl-2-hydroxy-4-methoxy | Condensation with o-vanillin | Similar to Compound 3 | Cholinesterase inhibition |
Key Observations :
- Linkage Type : The target compound uses a flexible propyl chain, whereas analogues in employ rigid acryloylphenyl linkages. This difference may influence molecular conformation, solubility, and binding affinity .
- Substituent Effects : Electron-withdrawing (e.g., 4-chlorophenyl) and electron-donating (e.g., methoxy) groups in analogues could modulate electronic properties and bioactivity, though specific inhibition data are unavailable .
- The target compound’s synthesis route remains unclear but may involve alkylation or coupling strategies .
Indoloquinoxaline vs. Indoloquinoline Derivatives
The indoloquinoxaline moiety in the target compound differs from indoloquinolines (e.g., ’s tetrahydro-6H-indolo[2,3-b]quinoline) by containing two nitrogen atoms in the quinoxaline ring (vs. one in quinoline).
Table 2: Indoloquinoxaline vs. Indoloquinoline Comparison
*IQ (imidazo[4,5-f]quinoline), a 2A carcinogen, shares fused quinoline/indole motifs .
Research Findings and Implications
- Bioactivity Gaps: Although analogues in were tested for cholinesterase inhibition, the target compound’s biological profile remains unexplored. Structural features (e.g., the indoloquinoxaline group) may confer unique activities, necessitating further studies.
- Toxicity Considerations: The structural similarity to carcinogenic heterocyclic amines (e.g., IQ) underscores the need for thorough toxicological evaluation .
Biological Activity
The compound 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione is a derivative of the indoloquinoxaline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties, along with detailed research findings and case studies.
- Molecular Formula : C26H20N4O2
- CAS Number : 612041-00-6
- Molecular Weight : 420.46 g/mol
- Density : Not specified
- Boiling Point : Not specified
Anticancer Activity
Recent studies have indicated that derivatives of isoindole and indoloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against A549 lung cancer cells, revealing an IC50 value that suggests potent antiproliferative activity.
In vivo studies using xenograft models in nude mice have shown that treatment with this compound significantly reduces tumor size compared to control groups. The mechanism involves the inhibition of cell proliferation and induction of apoptosis.
Antiviral Properties
The compound also exhibits antiviral activity, particularly against viral strains that affect human health. It has been shown to inhibit viral replication by stabilizing the DNA duplex structure and interfering with the viral life cycle.
The biological activity of this compound can be attributed to its ability to intercalate into DNA strands. This intercalation stabilizes the DNA structure and inhibits critical processes such as replication and transcription.
Key Mechanisms:
- DNA Intercalation : The compound binds between DNA base pairs, disrupting normal function.
- Enzyme Inhibition : It acts as a tyrosine kinase inhibitor, affecting signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various isoindole derivatives on A549 cells using an MTT assay. The results indicated that the compound had a significant inhibitory effect on cell viability, with an IC50 value lower than many existing chemotherapeutic agents.
Study 2: In Vivo Efficacy
In a controlled experiment involving nude mice implanted with A549 cells, administration of the compound resulted in a marked reduction in tumor volume over a period of 60 days compared to untreated controls. Histopathological analysis confirmed reduced cellular proliferation in treated tumors.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., GHS codes). Use fume hoods for synthesis, nitrile gloves for handling, and inert atmosphere storage (argon) to prevent oxidation. Emergency protocols should include spill containment with vermiculite and ethanol/water rinses for dermal exposure .
Data Integration and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
